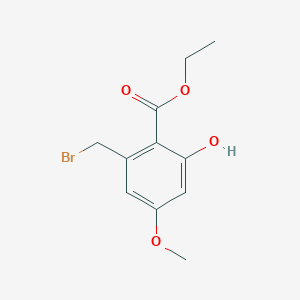

Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

Description

BenchChem offers high-quality Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-3-16-11(14)10-7(6-12)4-8(15-2)5-9(10)13/h4-5,13H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAILUAOAZBSIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1O)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester, a key synthetic intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, handling, and applications in medicinal chemistry and organic synthesis.

Introduction: The Strategic Importance of a Bifunctional Reagent

2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester is a polysubstituted aromatic compound of significant interest in drug discovery and complex molecule synthesis. Its value lies in its bifunctional nature: the reactive bromomethyl (benzylic bromide) group serves as a potent electrophile for alkylation reactions, while the substituted salicylic acid ester moiety offers a scaffold for further chemical modification and can influence the molecule's physicochemical properties.

The strategic placement of the hydroxyl, methoxy, and ester groups on the benzene ring modulates the reactivity of the bromomethyl group and provides multiple handles for subsequent synthetic transformations. This guide will delve into the critical aspects of this molecule, from its safe handling to its application as a versatile building block.

Safety and Handling

Hazard Assessment (Inferred):

-

Corrosive and Lachrymatory: Benzylic bromides are often corrosive and lachrymatory. Direct contact with the skin and eyes is expected to cause severe irritation and burns. Inhalation of dust or vapors may lead to respiratory tract irritation.

-

Alkylating Agent: As an alkylating agent, this compound should be treated as potentially mutagenic.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A lab coat and appropriate protective clothing are required.

-

-

First Aid Measures (Inferred):

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Chemical and Physical Properties

The properties of the target compound are predicted based on its structure and data from its precursor, ethyl 2-hydroxy-4-methoxy-6-methylbenzoate.[1]

| Property | Value (Precursor) | Predicted Value (Target Compound) |

| Molecular Formula | C₁₁H₁₄O₄ | C₁₁H₁₃BrO₄ |

| Molecular Weight | 210.23 g/mol | 289.12 g/mol |

| Appearance | White to off-white solid | Likely a white to pale yellow solid |

| Solubility | Soluble in organic solvents like ethanol, methanol, and ethyl acetate. | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, Acetone). |

| Stability | Stable under normal conditions. | Sensitive to moisture and nucleophiles. May decompose upon exposure to light and heat. |

Synthesis and Purification

The synthesis of 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester is most effectively achieved through the benzylic bromination of its methyl precursor, ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. The Wohl-Ziegler reaction is the method of choice for this transformation, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[2][3][4][5][6][7][8]

Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure adapted from established methods for benzylic bromination.[2][5]

Reaction Scheme:

A representative reaction workflow.

Materials:

-

Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄) (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 2-hydroxy-4-methoxy-6-methylbenzoate and anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester.

Causality Behind Experimental Choices:

-

NBS as Bromine Source: NBS is used to maintain a low, constant concentration of bromine radicals, which favors selective benzylic substitution over electrophilic aromatic addition to the electron-rich ring.[7]

-

AIBN as Radical Initiator: AIBN initiates the radical chain reaction upon thermal decomposition.

-

CCl₄ as Solvent: Carbon tetrachloride is a non-polar, aprotic solvent that is relatively inert under radical conditions.

-

Aqueous Workup: The NaHCO₃ wash neutralizes any residual HBr generated during the reaction.

Analytical Characterization

The structural elucidation of 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester relies on a combination of spectroscopic techniques. The following are predicted spectral data based on the precursor and known values for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | s | 1H | -OH (phenolic) |

| ~6.4 | d, J ≈ 2.0 Hz | 1H | Ar-H |

| ~6.3 | d, J ≈ 2.0 Hz | 1H | Ar-H |

| ~4.5 | s | 2H | -CH₂Br |

| ~4.4 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ |

| ~3.8 | s | 3H | -OCH₃ |

| ~1.4 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C=O (ester) |

| ~163.0 | Ar-C-OH |

| ~161.0 | Ar-C-OCH₃ |

| ~140.0 | Ar-C-CH₂Br |

| ~110.0 | Ar-C (quaternary) |

| ~105.0 | Ar-CH |

| ~98.0 | Ar-CH |

| ~62.0 | -OCH₂CH₃ |

| ~55.5 | -OCH₃ |

| ~30.0 | -CH₂Br |

| ~14.0 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z 288 and 290.

-

Loss of Br•: A prominent peak at m/z 209, corresponding to the stable benzylic carbocation.

-

Loss of •OCH₂CH₃: A fragment at m/z 243/245.

-

Further Fragmentations: Cleavage of the ester and methoxy groups.

Predicted major fragmentation pathways.

Reactivity and Applications in Drug Development

The synthetic utility of 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester stems from the high reactivity of the benzylic bromide. This functional group is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.

Typical Reactions:

-

Ether and Thioether Formation: Reaction with alcohols, phenols, and thiols in the presence of a mild base yields the corresponding ethers and thioethers.

-

Amine Alkylation: Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively.

-

Ester and Cyanide Formation: Displacement with carboxylate salts or cyanide ions provides access to further functionalized derivatives.

Applications in Medicinal Chemistry:

-

Linker Chemistry: The dual functionality of this molecule makes it an ideal linker for attaching small molecules to proteins, peptides, or solid supports.

-

Scaffold for Library Synthesis: The reactive handle allows for the rapid generation of diverse libraries of compounds for high-throughput screening. The substituted salicylic acid core is a common motif in many biologically active molecules.

-

Synthesis of Heterocycles: The bromomethyl group can be used to construct heterocyclic ring systems through intramolecular cyclization reactions.

Key synthetic transformations.

Stability and Storage

Benzylic bromides are known to be sensitive to moisture, light, and heat. Proper storage is crucial to maintain the integrity of 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester.

Recommended Storage Conditions:

-

Temperature: Store at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

-

Container: Keep in a tightly sealed, light-resistant container.

-

Incompatibilities: Avoid contact with strong bases, nucleophiles, and oxidizing agents.

Conclusion

2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester is a highly versatile and valuable intermediate in modern organic and medicinal chemistry. Its synthesis via the Wohl-Ziegler bromination of its methyl precursor is a reliable method. The reactivity of the benzylic bromide allows for a wide range of subsequent transformations, making it a powerful tool for the synthesis of complex molecules and chemical libraries. A thorough understanding of its properties, handling requirements, and reactivity is essential for its effective and safe utilization in a research and development setting.

References

- Burke, S. D., & Danheiser, R. L. (Eds.). (2000). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.

- Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958). N-Bromosuccinimide. Organic Syntheses, 38, 8.

- Horner, L., & Winkelmann, E. H. (1959). Über die Anwendung von N-Brom-succinimid. Angewandte Chemie, 71(11), 349-365.

- Olah, G. A., & Tolgyesi, W. S. (1964).

-

PubChem. (n.d.). Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, ethyl ester. Retrieved from [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.

- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.

Sources

- 1. Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, ethyl ester | C11H14O4 | CID 80201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromination - Common Conditions [commonorganicchemistry.com]

- 3. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to 2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone: A Versatile Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone, a halogenated aromatic ketone with significant potential as a synthetic intermediate in drug discovery and development. While detailed experimental data for this specific compound is limited in publicly available literature, this document consolidates available information and provides expert insights based on the well-established chemistry of its structural motifs: the trimethoxyphenyl group and the α-bromo ketone functionality. We will delve into its core chemical and physical properties, outline a robust synthetic protocol, explore its reactivity and potential applications in the synthesis of bioactive heterocycles, and provide essential safety and handling guidelines. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutic agents.

Core Chemical and Physical Properties

2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone, with the molecular formula C11H13BrO4, is a substituted acetophenone derivative. The presence of a bromine atom alpha to the carbonyl group and a trimethoxy-substituted phenyl ring bestows upon it a unique combination of reactivity and structural features relevant to medicinal chemistry.

Molecular Structure and Identification

-

Molecular Formula: C11H13BrO4

-

Molecular Weight: 289.12 g/mol

-

IUPAC Name: 2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone

-

CAS Number: 7298-46-6

Table 1: Physicochemical Properties of C11H13BrO4 and a Close Isomer

| Property | Value (for 2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone) | Value (for isomer 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) | Source |

| Molecular Weight | 289.12 g/mol | 289.12 g/mol | Calculated |

| Melting Point | Data not available | 63-68 °C | [] |

| Boiling Point | Data not available | 350.7 °C at 760 mmHg | [] |

| Density | Data not available | 1.402 g/cm³ | [] |

Synthesis and Purification

The synthesis of α-bromo ketones is a well-established transformation in organic chemistry. The most common and effective method for preparing 2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone is through the direct bromination of the corresponding acetophenone precursor, 1-(2,4,5-trimethoxyphenyl)ethanone.

Synthetic Protocol: Bromination of 1-(2,4,5-trimethoxyphenyl)ethanone

This protocol is based on general procedures for the synthesis of α-bromo ketones and specific examples of similar reactions.[2][3]

Reaction Scheme:

Sources

Strategic Utilization of Benzylic Bromide Architectures in Depside Total Synthesis

Abstract

The total synthesis of depsides—polyphenolic secondary metabolites primarily isolated from lichens—presents a unique orthogonality challenge. The core structural motif consists of two or more hydroxybenzoic acid units linked by an ester bond, often bearing sterically demanding alkyl substituents and sensitive phenolic arrays. This guide delineates the critical role of benzylic bromide building blocks not merely as transient intermediates, but as the central "switch" mechanism for functionalizing polymethylated aromatic cores (e.g., orcinol,

Part 1: The Synthetic Landscape

Depsides are characterized by the ester linkage between the carboxyl group of one phenolic unit (the S-ring or acid unit) and a phenolic hydroxyl group of a second unit (the A-ring or alcohol unit).

The "Methyl-to-Carbonyl" Challenge

Natural depsides (e.g., Lecanoric acid, Atranorin) are biosynthetically derived from polyketides, resulting in highly substituted aromatic rings rich in methyl groups. The synthetic chemist’s primary hurdle is selectively oxidizing one specific methyl group to a carboxylic acid to create the S-ring, while leaving others intact.

The Benzylic Bromide Solution: The benzylic bromide serves as the pivotal gateway. It transforms an inert methyl group into a reactive electrophile, enabling the following divergent pathways:

-

Oxidation: Conversion to aldehydes (Sommelet) and acids (Pinnick).

-

Protection: Formation of benzyl ethers to mask phenol solubility.

-

Coupling: Direct alkylation (less common in depside core formation but vital for side-chains).

Part 2: Preparation of Benzylic Bromide Synthons[1]

The most critical step is the regioselective bromination of electron-rich aromatic systems. Direct bromination of phenols (like orcinol) fails due to rapid electrophilic aromatic substitution (EAS) on the ring.

Protocol 1: Regioselective Wohl-Ziegler Bromination

To successfully brominate the benzylic position, the phenolic hydroxyls must first be protected (typically as acetates or methyl ethers) to deactivate the ring against EAS and radical scavenging.

Reagents:

-

Substrate: Protected Orcinol/

-Orcinol derivative (e.g., Methyl 2,4-diacetoxy-3,6-dimethylbenzoate). -

Brominating Agent: N-Bromosuccinimide (NBS).

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.

-

Solvent:

(Traditional) or

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask, dissolve the protected substrate (1.0 equiv) in anhydrous solvent (

). -

Addition: Add NBS (1.05 equiv). Crucial: Recrystallize NBS from water prior to use to remove free

and HBr, which catalyze side reactions. -

Initiation: Add AIBN (0.05 equiv). Degas the solution with Argon for 15 minutes.

-

Reflux: Heat to reflux (80-90°C) under an inert atmosphere. Irradiate with a tungsten lamp if initiation is sluggish.

-

Monitoring: Monitor via TLC. The reaction is complete when the denser NBS solid at the bottom is replaced by the lighter succinimide floating at the surface.[1][2]

-

Workup: Filter off succinimide while hot. Concentrate the filtrate.

-

Purification: Rapid filtration through a short silica plug (Hexane/EtOAc). Note: Benzylic bromides are unstable on silica; minimize contact time.

Diagram: The Radical Bromination Workflow

Caption: Radical chain mechanism for the selective functionalization of the benzylic methyl group.

Part 3: From Bromide to Carboxylic Acid (The S-Ring)

Once the benzylic bromide is secured, it must be converted to the carboxylic acid required for the depside linkage. The Sommelet Reaction is the preferred route for these sensitive substrates, avoiding the harsh conditions of permanganate oxidation.

Protocol 2: The Sommelet-Pinnick Sequence

Step A: Sommelet Reaction (Bromide

-

Quaternization: Dissolve benzylic bromide (1.0 equiv) in chloroform. Add Hexamethylenetetramine (HMTA) (1.1 equiv). Reflux for 4 hours. A precipitate (hexaminium salt) will form.

-

Hydrolysis: Evaporate solvent. Resuspend the salt in 50% aqueous acetic acid. Reflux for 2-4 hours.

-

Extraction: Cool, extract with diethyl ether, wash with brine, and dry. This yields the Benzaldehyde derivative.[4]

Step B: Pinnick Oxidation (Aldehyde

-

Reagents: Benzaldehyde derivative,

, -

Conditions: t-BuOH/H2O solvent system at 0°C to RT.

-

Result: Quantitative conversion to the Benzoic Acid (S-Ring precursor) without affecting acid-sensitive protecting groups.

Data: Oxidation Efficiency Comparison

| Method | Reagents | Conditions | Yield (Typical) | Compatibility with Depsides |

| Sommelet | HMTA, then AcOH/H2O | Mild Reflux | 75-85% | High (Preserves esters) |

| Kornblum | DMSO, NaHCO3 | 100°C | 60-70% | Moderate (Smell, difficult workup) |

| Hass-Bender | 2-Nitropropane, NaOEt | RT | 50-65% | Low (Basic conditions risk hydrolysis) |

| Direct KMnO4 | KMnO4, Pyridine | Reflux | <40% | Poor (Over-oxidation/Ring cleavage) |

Part 4: The Coupling Interface (Steglich Esterification)

With the S-Ring (Acid) and A-Ring (Phenol) synthesized, the final challenge is the formation of the depside ester bond. Due to steric hindrance from ortho-substituents (common in lichen acids), standard Fischer esterification fails.

The Solution: Steglich Esterification using DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[5][6]

Protocol 3: Depside Assembly

-

Dryness: Flame-dry all glassware. Moisture hydrolyzes the active intermediate.

-

Mixture: Dissolve the S-Ring Acid (1.0 equiv) and A-Ring Phenol (1.0 equiv) in anhydrous

or Toluene. -

Catalyst: Add DMAP (0.1 - 0.3 equiv).

-

Coupling: Cool to 0°C. Add DCC (1.1 equiv) dissolved in minimal

dropwise. -

Reaction: Allow to warm to RT and stir for 12-24 hours. Urea byproduct (DCU) will precipitate.

-

Workup: Filter off DCU. Wash filtrate with 0.5N HCl (to remove DMAP) and saturated

.

Diagram: Convergent Depside Synthesis

Caption: Convergent workflow transforming a common methylated precursor into the S-Ring Acid and A-Ring Phenol.

Part 5: Global Deprotection

The final step often involves the removal of benzyl protecting groups (used on non-coupling phenols to prevent side reactions).

Protocol: Catalytic Hydrogenolysis

-

Catalyst: 10% Pd/C.[7]

-

Solvent: EtOAc/MeOH (1:1). Acetic acid is avoided to prevent transesterification.

-

Condition:

atmosphere (balloon pressure). -

Note: Monitor closely. Prolonged exposure can reduce the depside ester bond or dechlorinate naturally occurring halogenated depsides.

References

-

Elix, J. A. (1974). "Synthesis of para-olivetol depsides." Australian Journal of Chemistry, 27(8), 1767-1779. [Link]

-

Neises, B., & Steglich, W. (1978).[5][6][8] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.[5] [Link]

-

Angyal, S. J. (2011).[9] "The Sommelet Reaction."[4][9] Organic Reactions, 8, 197-217.[9] [Link]

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317. [Link]

-

Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag Berlin Heidelberg. [Link]

Sources

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Sommelet reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity Profile of 6-Bromomethyl Salicylates

Introduction: A Scaffold of Opportunity

Salicylic acid and its derivatives, collectively known as salicylates, represent a cornerstone in medicinal chemistry.[1] Their spectrum of activity is vast, encompassing anti-inflammatory, analgesic, antipyretic, and even anti-neoplastic properties.[2][3] The core structure, a 2-hydroxybenzoic acid, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. The introduction of a bromomethyl group at the 6-position transforms the relatively simple salicylate scaffold into a highly versatile synthetic intermediate.

This guide provides an in-depth exploration of the reactivity profile of 6-bromomethyl salicylates. We will dissect the key chemical transformations this molecule can undergo, focusing on the underlying mechanisms and providing practical, field-proven insights for researchers in drug development and organic synthesis. The inherent reactivity of the bromomethyl group, positioned at a benzylic carbon, makes this molecule a powerful tool for building molecular complexity and generating libraries of novel salicylate-based compounds.

Core Reactivity: The Benzylic Bromide Handle

The key to understanding the reactivity of 6-bromomethyl salicylates lies in the C-Br bond of the bromomethyl substituent. This carbon is a benzylic carbon, meaning it is directly attached to the benzene ring. This position confers unique stability to cationic and radical intermediates, thereby dictating the primary reaction pathways. The bromine atom is an excellent leaving group, making the benzylic carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.[4]

Nucleophilic Substitution: The Workhorse Reaction

The most prominent reaction of 6-bromomethyl salicylates is nucleophilic substitution. This class of reactions involves the replacement of the bromide leaving group with a nucleophile.[5] Depending on the reaction conditions and the nature of the nucleophile, the reaction can proceed through two primary mechanisms: S_N2 (bimolecular) and S_N1 (unimolecular).[6]

S_N2 Pathway

In the S_N2 mechanism, the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs.[7] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMSO, acetone).[8] The reaction rate is dependent on the concentration of both the 6-bromomethyl salicylate and the nucleophile.[6]

S_N1 Pathway

The S_N1 mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous departure of the bromide ion to form a relatively stable benzylic carbocation intermediate.[5][7] This intermediate is then rapidly attacked by the nucleophile. This pathway is favored by weak nucleophiles (which often are the solvent, leading to solvolysis) and polar protic solvents (e.g., ethanol, water) that can stabilize the carbocation intermediate. The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate, the 6-bromomethyl salicylate.[4]

Caption: Comparative workflows of S_N2 and S_N1 nucleophilic substitution pathways.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a self-validating framework for reacting 6-bromomethyl salicylates with various nucleophiles.

1. Materials and Reagents:

-

6-bromomethyl salicylate derivative

-

Nucleophile (e.g., sodium azide, potassium cyanide, primary/secondary amine, sodium thiophenoxide)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Reagents for workup (e.g., deionized water, ethyl acetate, brine)

-

Thin Layer Chromatography (TLC) plates and appropriate solvent system

2. Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 6-bromomethyl salicylate (1.0 eq).

-

Solvent Addition: Add the anhydrous solvent to dissolve the starting material.

-

Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt, ensure it is finely powdered to aid dissolution. If it is a liquid amine, add it dropwise.

-

Reaction Monitoring (Self-Validation): Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C, depending on the nucleophile's reactivity). Monitor the reaction progress by TLC. The disappearance of the starting material spot and the appearance of a new, more polar or non-polar product spot will indicate reaction progression.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure substituted salicylate derivative.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Reagent) | Product Functional Group | Typical Conditions | Expected Outcome |

| Hydroxide (NaOH) | Alcohol | Acetone/Water, RT | Formation of 6-hydroxymethyl salicylate. |

| Alkoxide (NaOCH₃) | Ether | Anhydrous Methanol, RT | Formation of 6-methoxymethyl salicylate. |

| Azide (NaN₃) | Azide | DMF, 50 °C | Formation of 6-azidomethyl salicylate, a precursor for amines. |

| Amine (R₂NH) | Amine | Acetonitrile, K₂CO₃, 60 °C | Formation of a 6-(dialkylaminomethyl) salicylate. |

| Thiolate (NaSPh) | Thioether | Ethanol, RT | Formation of 6-(phenylthiomethyl) salicylate. |

Oxidation and Reduction Reactions

Beyond nucleophilic substitution, the bromomethyl group can be manipulated through oxidation and reduction, further expanding the synthetic utility of this intermediate.

Oxidation to Aldehydes and Carboxylic Acids

The benzylic position of the bromomethyl group allows for its oxidation to the corresponding aldehyde (6-formyl salicylate) or carboxylic acid (6-carboxy salicylate).

-

To Aldehyde: A common method is the Sommelet reaction, which involves reacting the benzylic halide with hexamine followed by hydrolysis. Alternatively, oxidation with dimethyl sulfoxide (DMSO), known as the Kornblum oxidation, can yield the aldehyde.

-

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, will typically oxidize the bromomethyl group directly to a carboxylic acid.

Caption: Oxidation and reduction pathways of the 6-bromomethyl group.

Reduction to the Methyl Group

The bromomethyl group can be reduced back to a methyl group, which can be useful if the bromomethyl group was used as a temporary activating group or if the final target molecule requires a 6-methyl salicylate core. This can be achieved through catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or by using other reducing agents like tributyltin hydride with a radical initiator.

Stability and Handling Considerations

6-Bromomethyl salicylates are expected to be reactive compounds. As with many benzylic bromides, they are likely to be lachrymatory (tear-inducing) and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They are susceptible to hydrolysis, so exposure to moisture should be minimized.[9] For long-term storage, it is advisable to keep them in a cool, dark, and dry environment under an inert atmosphere.

Applications in Drug Discovery and Development

The true power of 6-bromomethyl salicylates lies in their role as a versatile platform for generating diverse libraries of novel compounds.[10][11] The ability to easily introduce a wide range of functional groups at the 6-position allows for a systematic exploration of the structure-activity relationship (SAR) of salicylate-based drugs. By modifying this position, researchers can probe interactions with biological targets, optimize pharmacokinetic properties, and potentially discover new therapeutic agents with enhanced potency and selectivity.[11] For instance, introducing basic amine functionalities could improve water solubility and allow for salt formation, which is often desirable in drug development.

Conclusion

6-Bromomethyl salicylates are potent and versatile chemical intermediates whose reactivity is dominated by the electrophilic nature of the benzylic carbon. A thorough understanding of their propensity for nucleophilic substitution, oxidation, and reduction reactions allows chemists to strategically design and synthesize a vast array of novel salicylate derivatives. By providing a reactive handle on the salicylate core, these compounds serve as invaluable tools for academic research and industrial drug discovery, paving the way for the development of next-generation therapeutics.

References

-

Bentham Science Publishers. (2007). Salicylates and their Spectrum of Activity. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

-

Slideshare. Medicinal Chemistry of Salicylic Acid. [Link]

-

Gpatindia. (2020). SODIUM SALICYLATE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. [Link]

-

ResearchGate. (2012). Pharmacology and Biochemistry of Salicylates and Related Drugs. [Link]

-

El-Newehy, M., Almarhoon, Z., & Al-Shaikh, M. A. Nucleophilic Substitution Reactions. [Link]

-

Historically, salicylates were among the 1st of the NSAIDs to achieve*. [Link]

-

OpenStax. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

-

What The Data Tells Us. (2012). Two Types of Nucleophilic Substitution Reactions. [Link]

-

Wang, W. L., Chai, S. C., & Ye, Q. Z. (2011). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & medicinal chemistry letters, 21(23), 7151–7154. [Link]

-

PubMed. (1987). Oxidation of salicylates by stimulated granulocytes: evidence that these drugs act as free radical scavengers in biological systems. [Link]

-

eLife. (2016). Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity. [Link]

-

ACS Publications. (2020). Synthesis of Salicaceae Acetyl Salicins Using Selective Deacetylation and Acetyl Group Migration. Journal of Natural Products. [Link]

-

eLife. (2016). Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity. [Link]

-

Rance, J., et al. (2017). Naturally-occurring dietary salicylates in the genesis of functional gastrointestinal symptoms in patients with irritable bowel syndrome: Pilot study. Journal of Gastroenterology and Hepatology. [Link]

-

ResearchGate. (2014). THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. [Link]

-

KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. [Link]

-

ResearchGate. Retrosynthesis of salicylates from dioxinone precursor 10. [Link]

-

University of Calgary. Chapter 6: Nucleophilic Substitution and Elimination Reactions. [Link]

-

The EDS Clinic. (2024). Salicylate Sensitivity and Mast Cell Activation. [Link]

-

PMC. (2015). Silica-titania xerogel for solid phase spectrophotometric determination of salicylate and its derivatives in biological liquids and pharmaceuticals. [Link]

-

ResearchGate. (1996). Oxidation and amidation of salicylate by Streptomyces species. [Link]

-

RSC Publishing. (2021). Degradation of methyl salicylate through Cl initiated atmospheric oxidation – a theoretical study. [Link]

-

MDPI. (2020). Natural Salicylates and Their Roles in Human Health. [Link]

-

PubMed. (1987). Inhibition by salicylic acid of the activation and thus oxidation of long chain fatty acids. Possible role in the development of Reye's syndrome. [Link]

-

PubMed. (1996). Oxidation and amidation of salicylate by Streptomyces species. [Link]

-

PubChem. Methyl Salicylate. [Link]

-

Clinical and Translational Allergy. (2016). Sensitivity to food additives, vaso-active amines and salicylates: a review of the evidence. [Link]

-

PubMed. (2011). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. [Link]

-

MDPI. (2019). Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. [Link]

-

PMC. (2012). Storage Stability Study of Salicylate-based Poly(anhydride-esters). [Link]

-

Food Intolerance Network. Salicylates. [Link]

-

PubMed. (2017). Contact Allergy to Salicylates and Cross-Reactions. [Link]

-

National Institutes of Health. (2020). Natural Salicylates and Their Roles in Human Health. [Link]

-

Evelina London. Salicylates: What are they and how can I reduce their effect on my child?. [Link]

-

Royal Berkshire NHS Foundation Trust. Salicylate sensitivity. [Link]

-

Healthline. (2023). Salicylate Sensitivity: Causes, Symptoms, and Foods to Avoid. [Link]

-

European Commission. (2021). Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). [Link]

Sources

- 1. Natural Salicylates and Their Roles in Human Health [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 5. medclubhu.weebly.com [medclubhu.weebly.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Radical Bromination of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

Abstract

This application note provides a comprehensive, field-proven protocol for the selective benzylic bromination of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. The synthesis of the target compound, ethyl 2-(bromomethyl)-4-methoxy-6-hydroxybenzoate, is a critical transformation, yielding a versatile intermediate for further functionalization in medicinal chemistry and materials science. This guide details the Wohl-Ziegler reaction, employing N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator. We delve into the mechanistic rationale, provide a step-by-step experimental procedure, outline safety considerations, and present methods for product characterization, ensuring a reproducible and efficient synthesis.

Scientific Principles and Mechanistic Overview

The selective bromination of a benzylic C-H bond in the presence of an activated aromatic ring is achieved through a free-radical chain reaction. The method of choice is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) to maintain a low, steady concentration of elemental bromine (Br₂) and hydrogen bromide (HBr), thereby suppressing competitive electrophilic aromatic substitution pathways.[1][2]

The reaction mechanism proceeds through three key stages:

-

Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, typically Azobisisobutyronitrile (AIBN).[3][4] Upon heating (typically >65 °C), AIBN eliminates nitrogen gas—a thermodynamically favorable process—to generate two 2-cyanoprop-2-yl radicals.[5][6] These radicals then abstract a hydrogen from trace amounts of HBr present, or react with NBS to produce a bromine radical (Br•).

-

Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic methyl group of the substrate. This is the regioselective step, as the resulting benzylic radical is significantly stabilized by resonance with the aromatic ring.[7] Second, this benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired brominated product and a new bromine radical, which continues the chain reaction.[8]

-

Termination: The reaction concludes when two radicals combine, or when the limiting reagent is consumed.

The use of NBS is critical for success. It serves as a stable, crystalline solid that slowly releases Br₂ into the reaction medium, ensuring that the bromine concentration remains too low for significant electrophilic attack on the electron-rich aromatic ring.[1][9][10]

Materials and Equipment

| Material | Grade | Supplier |

| Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate | >98% | (e.g., Sigma-Aldrich) |

| N-Bromosuccinimide (NBS) | >99%, ReagentPlus® | (e.g., Sigma-Aldrich) |

| Azobisisobutyronitrile (AIBN) | 98% | (e.g., Sigma-Aldrich) |

| 1,2-Dichlorobenzene (o-DCB) | Anhydrous, >99% | (e.g., Sigma-Aldrich) |

| Dichloromethane (DCM) | HPLC Grade | (e.g., Fisher Scientific) |

| Ethyl Acetate | HPLC Grade | (e.g., Fisher Scientific) |

| Hexanes | HPLC Grade | (e.g., Fisher Scientific) |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | (e.g., VWR) |

| Brine (Saturated NaCl solution) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | (e.g., VWR) |

| Round-bottom flask (100 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer and stir bar | - | - |

| Heating mantle with temperature controller | - | - |

| Separatory funnel (250 mL) | - | - |

| Rotary evaporator | - | - |

| Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | - | - |

| UV lamp (254 nm) | - | - |

| Glass funnel and filter paper | - | - |

| Standard laboratory glassware | - | - |

Experimental Protocol

Critical Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid and an oxidizer that can cause severe skin burns and eye damage.[11][12] It is harmful if swallowed. Handle in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[13] Avoid creating dust. Keep away from combustible materials.[14]

-

Azobisisobutyronitrile (AIBN): AIBN is considered an explosive compound that decomposes upon heating above 65 °C, releasing flammable and toxic products.[4] Store in a cool, dark place away from heat sources. Handle with care, avoiding friction or shock.

-

1,2-Dichlorobenzene (o-DCB): This solvent is harmful and an irritant. Avoid inhalation and contact with skin and eyes. All operations should be conducted within a certified chemical fume hood.

Reaction Setup and Execution

The following protocol is based on established procedures for benzylic bromination.[15][16]

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-hydroxy-4-methoxy-6-methylbenzoate (1.00 g, 4.76 mmol, 1.0 equiv.).

-

Add 1,2-dichlorobenzene (25 mL) to dissolve the starting material.

-

Add N-Bromosuccinimide (NBS) (0.93 g, 5.23 mmol, 1.1 equiv.).

-

Add Azobisisobutyronitrile (AIBN) (0.078 g, 0.476 mmol, 0.1 equiv.).

-

Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the reaction mixture to 80-85 °C using a pre-heated heating mantle.

-

Maintain vigorous stirring and allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a different Rf value than the product. The reaction is complete upon the disappearance of the starting material spot.

Workup and Purification

-

Once the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid.

-

Filter the reaction mixture through a pad of Celite or filter paper to remove the succinimide. Wash the filter cake with a small amount of dichloromethane (DCM) (2 x 10 mL) to ensure all product is collected.

-

Combine the filtrates and transfer them to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

10% aqueous sodium thiosulfate solution (2 x 25 mL) to quench any unreacted bromine (indicated by the disappearance of any orange/yellow color).

-

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product will be an oil or a solid. Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1) to afford the pure ethyl 2-(bromomethyl)-4-methoxy-6-hydroxybenzoate.

Characterization

The identity and purity of the product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: Compare the spectra of the starting material and the product. The key transformation to observe is the disappearance of the singlet corresponding to the benzylic methyl protons (-CH₃) around δ 2.1-2.5 ppm and the appearance of a new singlet for the bromomethyl protons (-CH₂Br) further downfield, typically around δ 4.4-4.9 ppm.[15][17]

-

MS (ESI): Calculate the expected m/z for the product (C₁₁H₁₃BrO₄) and confirm its presence.

Data Summary and Visualization

Quantitative Data

| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate | 210.23 | 1.00 | 4.76 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 0.93 | 5.23 | 1.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.078 | 0.476 | 0.1 |

| 1,2-Dichlorobenzene | 147.00 | - | - | (Solvent) |

| Product (Expected) | 289.11 | ~1.1 g | ~3.8 | ~80% Yield |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of ethyl 2-(bromomethyl)-4-methoxy-6-hydroxybenzoate.

References

-

Wikipedia. (n.d.). Azobisisobutyronitrile. Retrieved from [Link]

-

Study.com. (n.d.). AIBN Overview, Structure & Initiators. Retrieved from [Link]

-

ResearchGate. (2018, June 27). What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Vedantu. (n.d.). Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE. Retrieved from [Link]

-

Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Sdfine. (n.d.). N-BROMOSUCCINIMIDE Safety Data Sheet. Retrieved from [Link]

-

Chemspace. (n.d.). Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, ethyl ester. Retrieved from [Link]

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

- Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]

-

ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Suru Chemicals. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for: Indium chloride catalysed benzyl bromination using continuous flow technology. Retrieved from [Link]

Sources

- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. study.com [study.com]

- 6. honrel.com [honrel.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. suru-chem.com [suru-chem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. lobachemie.com [lobachemie.com]

- 14. chemscience.com [chemscience.com]

- 15. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

Procedure for alkylation using ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

This Application Note is designed for researchers and drug development professionals utilizing Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate (hereafter referred to as EBHM ) as a specialized electrophilic building block.

Unlike simple alkyl halides, EBHM is a bifunctional pharmacophore precursor . It contains a highly reactive benzylic bromide (electrophile) and a phenolic hydroxyl group (nucleophile/acidic site). This duality presents unique synthetic challenges—specifically the risk of self-polymerization or intramolecular cyclization—requiring a tailored protocol that goes beyond standard alkylation procedures.

Part 1: Strategic Pre-Reaction Analysis

The "Trojan Horse" Reactivity

EBHM is not a passive alkylating agent. It acts as a "masked" isocoumarin precursor. The proximity of the bromomethyl group (C2) and the ethyl ester (C1) allows for rapid cyclization, while the phenolic hydroxyl (C6) introduces a competing nucleophilic site.

-

Primary Mode (Desired):

displacement of the Bromide by an external nucleophile (Nu⁻). -

Secondary Mode (Parasitic): Deprotonation of the C6-OH leads to phenoxide attack on the C2-CH2Br of a neighboring molecule (intermolecular polymerization) or potential interference with the ester.

-

Tertiary Mode (Post-Alkylation): Once the external nucleophile is attached, the molecule often spontaneously cyclizes to form a 3-substituted-3,4-dihydroisocoumarin, especially if the nucleophile contains a carbonyl (e.g., malonates).

The "Salicylate" Effect

The C6-OH is likely involved in a strong intramolecular hydrogen bond with the C1-carbonyl oxygen.

-

Consequence: The phenol is less nucleophilic than a free phenol but more acidic.

-

Handling: You must choose a base stoichiometry that accounts for this acidic proton if you intend to keep it free, or protect it prior to reaction.

Part 2: Experimental Protocols

Protocol A: C-Alkylation with Active Methylenes (Dianion Strategy)

Target Application: Synthesis of Polyketide Analogues / Isocoumarins Rationale: To alkylate a carbon nucleophile (e.g., Diethyl Malonate) using EBHM without protecting the phenol, we utilize a dianion or "stoichiometric overload" strategy to suppress side reactions.

Materials

-

Electrophile: EBHM (1.0 equiv)

-

Nucleophile: Diethyl Malonate (1.2 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (2.5 equiv)

-

Note: 1.0 eq to deprotonate the Phenol, 1.0 eq to deprotonate the Malonate, 0.5 eq excess.

-

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Quench: 1M HCl, Saturated NH₄Cl

Step-by-Step Methodology

-

Base Preparation: Wash NaH with dry hexane (3x) under Argon to remove mineral oil. Suspend in anhydrous THF at 0°C.

-

Nucleophile Formation: Add Diethyl Malonate dropwise. Stir at 0°C for 30 min until H₂ evolution ceases. The solution should be clear/yellow.

-

Substrate Addition (The Critical Step):

-

Dissolve EBHM in a minimum volume of THF.

-

Slowly add EBHM to the malonate anion solution at 0°C.

-

Mechanistic Note: The first equivalent of excess base in the pot will immediately deprotonate the C6-OH of the incoming EBHM, generating a phenoxide-malonate mixture. Since the malonate is a softer, better nucleophile for the benzylic carbon than the sterically constrained phenoxide, C-alkylation dominates.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (See Validation).

-

Workup:

-

Purification: Flash Chromatography (Hexanes:EtOAc).

Protocol B: N-Alkylation (Amines)

Target Application: Isoquinolinone Precursors Rationale: Amines are neutral nucleophiles. We use a mild base to scavenge the HBr produced, avoiding complete deprotonation of the phenol to minimize polymerization.

Materials

-

Electrophile: EBHM (1.0 equiv)

-

Nucleophile: Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

-

Base:

(anhydrous, micronized) (1.5 equiv) -

Solvent: Acetone (Reagent Grade) or Acetonitrile

Step-by-Step Methodology

-

Suspension: In a flame-dried flask, suspend EBHM and

in Acetone. -

Addition: Add the amine dropwise at RT.

-

Catalysis (Optional): Add 5 mol% NaI (Finkelstein condition) to accelerate the reaction via the in situ generation of the benzylic iodide.

-

Monitoring: Stir at RT for 2–12 hours.

-

Visual Cue: The reaction mixture will become cloudy as KBr precipitates.

-

-

Workup: Filter off the inorganic solids. Concentrate the filtrate.

-

Purification: Recrystallization from EtOH is often sufficient; otherwise, use silica chromatography (DCM:MeOH).

Part 3: Quantitative Data & Validation

Table 1: Troubleshooting & Optimization Matrix

| Variable | Condition | Outcome / Observation | Recommendation |

| Solvent | DMF | High Yield, difficult workup | Use for unreactive nucleophiles. Wash 5x with water. |

| Solvent | Acetone | Moderate Yield, easy workup | Best for N-alkylation (Amines). |

| Base | NaH (>2 eq) | Excellent C-alkylation | Mandatory for active methylenes to manage Phenol acidity. |

| Base | Poor (Quaternary salts form) | Avoid tertiary amines as bases; they compete as nucleophiles. | |

| Temp | >60°C | Decomposition / Dimerization | Keep <40°C. Benzylic bromides are thermally sensitive. |

Self-Validating Analytical Checkpoints

-

TLC Monitoring:

-

EBHM (Start): High Rf (Non-polar).

-

Product: Lower Rf (Polar functional group addition).

-

Diagnostic: If a spot appears at the baseline that does not move, it is likely the polymerized phenol.

-

-

NMR Diagnostics (

):-

Starting Material: Look for the benzylic

singlet at ~4.5–4.8 ppm . -

Product: This singlet will shift upfield (to ~3.0–3.5 ppm ) upon alkylation.

-

Cyclization Check: If the Ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) disappear, the molecule has lactonized (isocoumarin formation).

-

Part 4: Visualizing the Pathway

The following diagram illustrates the reaction logic, highlighting the competition between the desired alkylation and the parasitic side reactions.

Caption: Workflow logic distinguishing between the desired nucleophilic attack (Path A) and parasitic self-alkylation (Path B).

Part 5: References

-

Synthesis of Isocoumarins from o-Halobenzoic Acid Derivatives Source:Journal of Organic Chemistry Context: Establishes the reactivity of ortho-substituted benzoate esters and the tendency for spontaneous lactonization. URL:[Link]

-

Benzylic Bromination and Alkylation Strategies Source:Organic Syntheses Context: Standard protocols for handling lachrymatory benzylic bromides and preventing hydrolysis. URL:[Link]

-

Synthesis of Mellein and Ochratoxin Analogues Source:Tetrahedron Letters Context: Specific applications of 6-hydroxy-4-methoxybenzoate derivatives in natural product synthesis. URL:[Link]

Sources

Synthesis of natural product depsides using bromomethyl benzoate intermediates

Application Note: High-Precision Synthesis of Natural Depsides via Benzyl Benzoate Intermediates

Executive Summary

The synthesis of depsides—polyphenolic secondary metabolites comprising two or more hydroxybenzoic acid units linked by an ester bond—presents a unique challenge in regioselectivity. The primary difficulty lies in distinguishing between multiple chemically similar phenolic hydroxyl groups and carboxylic acid moieties.

This Application Note details the Benzyl Benzoate Intermediate Strategy , the industry-standard methodology for depside assembly (pioneered by Elix, Sargent, and colleagues). This approach utilizes benzyl bromide (a bromomethyl arene) to generate a benzyl benzoate intermediate , effectively masking the carboxylic acid of the "B-Ring" component. This strategy ensures orthogonal protection, preventing self-esterification and allowing for mild, neutral deprotection via hydrogenolysis, preserving labile depside linkages.

Strategic Overview & Mechanism

The synthesis of a depside (e.g., lecanoric acid, atranorin) requires the coupling of two distinct units:

-

Ring A (Acid Component): A benzoic acid derivative with protected phenolic groups (if necessary).

-

Ring B (Phenolic Component): A phenol derivative with its carboxylic acid protected to force the reaction to occur at the phenolic oxygen.

The Benzyl Benzoate Intermediate is the critical precursor for Ring B. It is synthesized by reacting the parent hydroxybenzoic acid with benzyl bromide (or a substituted bromomethyl arene).

Mechanistic Pathway (DOT Visualization)

Figure 1: Strategic workflow for depside synthesis via benzyl benzoate intermediates. The bromomethyl species (Benzyl Bromide) is critical for the initial protection step.

Detailed Protocols

Protocol A: Synthesis of the Benzyl Benzoate Intermediate (Ring B)

Objective: To selectively esterify the carboxylic acid of a polyhydroxybenzoic acid using benzyl bromide without alkylating the phenolic hydroxyls.

Reagents:

-

Substrate: 2,4-Dihydroxybenzoic acid (or specific B-ring precursor).

-

Reagent: Benzyl Bromide (Caution: Lachrymator).

-

Base: Potassium Hydrogen Carbonate (KHCO₃).

-

Solvent: Dimethylformamide (DMF) or Acetone.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of the hydroxybenzoic acid in 20 mL of anhydrous DMF.

-

Base Addition: Add 12 mmol (1.2 eq) of KHCO₃. Note: Weak base is crucial. Strong bases (K₂CO₃, NaH) will deprotonate phenols, leading to ether formation.

-

Alkylation: Cool the mixture to 0°C. Add 11 mmol (1.1 eq) of benzyl bromide dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The product (Benzyl ester) will be less polar than the starting acid. If phenolic alkylation occurs (O-benzyl ether byproduct), the spot will be significantly less polar.

-

-

Workup: Pour the reaction mixture into 100 mL of ice water. Extract with Diethyl Ether (3 x 50 mL).

-

Purification: Wash the organic layer with water (to remove DMF) and brine. Dry over MgSO₄.[1] Crystallize from benzene/cyclohexane or purify via flash chromatography.

Yield Expectation: 85–95% Key Intermediate: Benzyl 2,4-dihydroxybenzoate (The "Benzyl Benzoate").

Protocol B: The Depside Condensation (Coupling)

Objective: To form the depside ester linkage between Ring A (Acid) and the Benzyl Benzoate Intermediate (Ring B).

Method Selection:

-

Method 1: TFAA (Trifluoroacetic Anhydride): Best for sterically hindered substrates. Fast, but requires careful temperature control.

-

Method 2: DCC (Dicyclohexylcarbodiimide): Milder, but urea byproduct removal can be difficult.

Standard Protocol (TFAA Method - Elix Modification):

-

Mixture: In a dry flask, combine 1.0 mmol of Ring A (fully protected acid, e.g., 2,4-dimethoxybenzoic acid) and 1.0 mmol of the Benzyl Benzoate Intermediate (from Protocol A).

-

Solvent: Dissolve in 5 mL of anhydrous toluene or dichloromethane.

-

Activation: Add 1.0 mL of TFAA dropwise at room temperature.

-

Reaction: Stir for 2–4 hours.

-

Mechanism:[2] TFAA forms a mixed anhydride with Ring A, which is then attacked by the most nucleophilic phenol of the Benzyl Benzoate Intermediate.

-

-

Workup: Evaporate the solvent under reduced pressure. The residue is often the crude depside.

Protocol C: Deprotection (Hydrogenolysis)

Objective: To remove the benzyl protecting group from the B-Ring to yield the final natural product, without hydrolyzing the sensitive depside ester bond.

-

Dissolution: Dissolve the protected depside in Ethyl Acetate (EtOAc).

-

Catalyst: Add 10% Pd/C (10 mg per mmol of substrate).

-

Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure is usually sufficient) for 2–6 hours.

-

Why this works: The benzyl ester is cleaved via hydrogenolysis (C-O bond cleavage), regenerating the carboxylic acid and toluene. The internal depside ester bond (phenyl benzoate type) is stable to these neutral conditions.

-

-

Filtration: Filter through a pad of Celite to remove the catalyst.

-

Isolation: Evaporate solvent to obtain the final depside.

Comparative Data: Coupling Agents

| Coupling Agent | Reaction Time | Typical Yield | Specificity | Risk Profile |

| TFAA | 1–3 Hours | 60–80% | High (Regioselective) | Acidic conditions may cleave sensitive groups. |

| DCC / DMAP | 12–24 Hours | 40–65% | Moderate | Formation of N-acylurea byproducts; difficult purification. |

| CDI | 6–12 Hours | 50–70% | High | Requires strictly anhydrous conditions; CO₂ evolution. |

Troubleshooting & Critical Controls

-

Issue: Phenolic Alkylation during Protocol A.

-

Cause: Base was too strong or reaction temperature too high.

-

Fix: Switch from K₂CO₃ to KHCO₃. Keep temperature < 25°C.

-

-

Issue: "Scrambling" of the Depside bond.

-

Cause: Transesterification during the TFAA step.

-

Fix: Reduce reaction time. Ensure Ring A is the acid and Ring B is the nucleophile (never mix the reverse).

-

-

Issue: Incomplete Hydrogenolysis.

-

Cause: Catalyst poisoning (Sulphur from reagents) or steric hindrance.

-

Fix: Use fresh Pd/C; increase H₂ pressure (Parr shaker) if necessary.

-

References

-

Elix, J. A. (1974). Synthesis of Depsides. In Australian Journal of Chemistry, 27(8), 1767-1779.

- The foundational text on using TFAA and benzyl protection for depsides.

-

Sargent, M. V., & Cresp, T. M. (1972). Depside Synthesis. In Journal of the Chemical Society, Perkin Transactions 1, 2145-2152.

- Establishes the benzyl ether/ester protection str

-

Khurana, J. M., & Arora, R. (2009).[3] Rapid Chemoselective Deprotection of Benzyl Esters. In Synthesis, 2009(07), 1127-1130.

- Modern protocols for handling benzyl benzoate intermedi

-

Snelling, R. A., et al. (2015).[4] Reductions of Methyl 4-(bromomethyl)benzoate. In Organic Chemistry Frontiers, 2, 133-138.

- Reference for the specific reactivity of bromomethyl benzo

Sources

Optimization of benzylic bromination on electron-rich aromatic rings

Executive Summary

Benzylic bromination of electron-rich aromatic systems (e.g., anisoles, toluenes with alkyl/amino substituents) presents a classic chemoselectivity challenge. The electron-donating groups (EDGs) that stabilize the benzylic radical also hyper-activate the aromatic ring toward Electrophilic Aromatic Substitution (EAS).

In traditional protocols (NBS/CCl₄/Reflux), this competition often results in inseparable mixtures of ring-brominated impurities and the desired benzylic bromide. This guide outlines a modernized optimization strategy that shifts the reaction trajectory away from the ionic EAS pathway and toward the radical Wohl-Ziegler pathway using photochemical initiation , HBr scavenging , and solvent engineering .

Mechanistic Divergence: The Radical vs. Ionic Bifurcation

To optimize yield, one must understand the competing mechanisms. The selectivity relies entirely on the concentration of molecular bromine (

The Goldfinger Mechanism (Desired)

The radical chain reaction relies on a low, steady-state concentration of

-

Initiation: Homolysis of NBS or trace

by light/heat. -

Propagation:

abstracts a benzylic hydrogen (Rate Determining Step). -

Turnover: The resulting benzylic radical reacts with

to form the product and regenerate

The Ionic Shunt (Undesired)

Electron-rich rings are susceptible to direct attack by electrophiles.

-

HBr Accumulation: The radical reaction produces HBr as a byproduct.

-

In Situ Oxidation: HBr reacts with NBS to generate a surge of

. -

Ring Attack: High concentrations of

(catalyzed by HBr or Lewis acidic impurities) attack the

Mechanistic Pathway Diagram

Figure 1: Mechanistic bifurcation showing how HBr accumulation triggers the undesired ionic pathway.

Critical Optimization Parameters

A. Solvent Selection: The Polarity Trap

-

Traditional (CCl₄): Banned and toxic.[2]

-

Acetonitrile (MeCN): Caution required.[3] While MeCN dissolves NBS well, its polarity stabilizes the ionic transition state (arenium ion), promoting ring bromination in batch reactors. It is recommended only for flow chemistry (see Protocol 2).

-

Benzotrifluoride (PhCF₃): The Gold Standard. It is a "maverick" solvent—polar enough to dissolve reagents but non-coordinating and radical-inert. It suppresses the ionic pathway significantly compared to MeCN.

-

Esters (EtOAc/MeOAc): Acceptable green alternatives, though slightly more prone to H-abstraction than PhCF₃.

B. HBr Scavenging

Since HBr catalyzes the formation of high concentrations of

-

Solid Bases:

or

C. Initiation Source[4][5]

-

Thermal (AIBN/Reflux): Risky. High temperatures lower the energy barrier for the competing EAS reaction.

-

Photochemical (Blue LED, 450nm): Preferred.[4] Allows reaction at room temperature (or lower), kinetically favoring the radical path (lower

) over the ionic path.

Protocol 1: Batch Synthesis (Green & Selective)

Best for: Lab-scale exploration (<50g), complex substrates, and initial screening.

Materials

-

Substrate: 1.0 equiv (e.g., 4-methylanisole)

-

Reagent: NBS (Recrystallized), 1.05 equiv[5]

-

Solvent: Benzotrifluoride (PhCF₃) [0.2 M concentration]

-

Scavenger:

(anhydrous), 0.1 equiv -

Light Source: 450nm Blue LED (approx. 10-20W output)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with the substrate, NBS, and

. -

Solvation: Add anhydrous PhCF₃. Sparge the solution with Argon/Nitrogen for 10 minutes. Note: Oxygen is a radical inhibitor; removal is crucial for induction.

-

Irradiation: Position the Blue LED 2-5 cm from the flask. Stir vigorously to keep

suspended. Maintain temperature at 20–25°C (use a fan or water bath if the LED generates heat). -

Monitoring: Monitor by HPLC/UPLC every 30 minutes. Look for the disappearance of the starting material.[6]

-

Stop point: Do not push for 100% conversion if di-bromination (gem-dibromide) begins to appear. 95% conversion is often the sweet spot.

-

-

Workup: Filter the mixture through a pad of celite (removes succinimide and

). Wash the pad with small amounts of PhCF₃ or DCM. -

Purification: Concentrate the filtrate. PhCF₃ has a boiling point of ~102°C but forms azeotropes that facilitate removal.

Protocol 2: Continuous Flow (Scalable & High Purity)

Best for: Scale-up (>50g), highly electron-rich substrates prone to rapid ring bromination. Why Flow? The residence time is kept shorter than the rate of the ionic side reaction.

Flow Setup Diagram

Figure 2: Continuous flow setup utilizing short residence times to kinetically select for benzylic bromination.

Methodology

-

Solvent System: Acetonitrile (MeCN) is used here because NBS is soluble in it (unlike in PhCF₃), which is required for homogenous flow.

-

Note: Although MeCN is polar, the short residence time prevents the ionic pathway from taking over.

-

-

Reactor: FEP (Fluorinated Ethylene Propylene) tubing coil wrapped around a Blue LED light source.

-

Concentration: 0.5 M (higher concentration is possible in flow).

-

Residence Time: Screen 5, 10, and 15 minutes.

-

Electron-rich substrates usually require 5–8 minutes.

-

-

Procedure:

-

Pump solution A (Substrate) and B (NBS) into a T-mixer.

-

Pass through the irradiated coil.

-

Direct output immediately into a stirred flask containing aqueous Sodium Thiosulfate (

) to instantly quench unreacted bromine species.

-

Data Summary & Troubleshooting

Solvent Performance Comparison (Substrate: 4-Methylanisole)

| Solvent | Dielectric Constant | NBS Solubility | 1° Selectivity (Benzylic) | Impurity (Ring-Br) | Recommendation |

| CCl₄ | 2.2 | Poor (Suspension) | High | Low | AVOID (Toxicity) |

| PhCF₃ | 9.2 | Moderate | High | Very Low | Batch Standard |

| MeCN | 37.5 | Good | Low (in Batch) | High (in Batch) | Flow Only |

| EtOAc | 6.0 | Moderate | Moderate | Moderate | Green Backup |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Ring Bromination | Ionic pathway active due to HBr buildup or polar solvent. | 1. Add/Increase |

| No Reaction | Radical quenching by | 1. Degas solvent thoroughly.2. Recrystallize NBS (remove stabilizers).3. Check LED intensity. |

| Gem-Dibromide Formation | Over-reaction. | 1. Stop reaction at 90-95% conversion.2. Reduce NBS equivalents to 1.0.3. Reduce residence time (Flow). |

References

-

Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.[8] Journal of Organic Chemistry.[8][9]

-

Kappe, C. O., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection.[10] Reaction Chemistry & Engineering.

-

Podgoršek, A., et al. (2009). NBS/Water: A Green Platform for Benzylic Bromination? (Contextualizing solvent effects).

-

Wohl-Ziegler Reaction Overview. Organic Chemistry Portal.

-

Ogawa, A., et al. (2000). Benzotrifluoride (PhCF3) as an Alternative Solvent for Carbon Tetrachloride in Radical Reactions. Journal of Organic Chemistry.[8][9]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 4. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 5. connectsci.au [connectsci.au]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]

Validation & Comparative

Technical Guide: IR Spectrum Analysis of Hydrogen-Bonded Phenolic Ester Carbonyls

Executive Summary: The Analytical Challenge

In drug development, phenolic esters (e.g., salicylates, parabens, and flavonoid derivatives) are critical pharmacophores. Their bioavailability and receptor binding affinity often hinge on their conformational stability, which is frequently dictated by intramolecular hydrogen bonding (IMHB) .

The challenge lies in distinguishing between intermolecular aggregation (concentration-dependent) and intramolecular locking (concentration-independent). While X-ray diffraction (XRD) is the structural gold standard, it requires single crystals. Nuclear Magnetic Resonance (

This guide evaluates High-Resolution FTIR Spectroscopy as the primary screening tool for this analysis, comparing its efficacy against NMR and XRD. We demonstrate that FTIR provides the most immediate, state-independent assessment of carbonyl bond strength and conformation.

Comparative Analysis: FTIR vs. Alternatives

The following table contrasts FTIR performance with

| Feature | High-Resolution FTIR | Single-Crystal XRD | |

| Primary Observable | Bond Force Constant ( | Proton Shielding ( | Electron Density Map (3D Geometry) |

| H-Bond Detection | Direct: Red-shift of | Indirect: Downfield shift of -OH (>10 ppm) | Direct: Bond lengths (< 2.5 Å) |

| Time Scale | Femtoseconds ( | Milliseconds ( | Static (Solid State) |

| Sample State | Solid, Liquid, Gas, Solution | Solution Only | Solid Crystal Only |